1-(2,5-Difluoropyridin-4-yl)ethanone physical properties
1-(2,5-Difluoropyridin-4-yl)ethanone physical properties
An In-depth Technical Guide to the Physical Properties of 1-(2,5-Difluoropyridin-4-yl)ethanone
Introduction
1-(2,5-Difluoropyridin-4-yl)ethanone is a fluorinated pyridine derivative that serves as a critical building block in medicinal chemistry and materials science. The presence of fluorine atoms significantly modulates the electronic properties, lipophilicity, and metabolic stability of parent molecules, making this compound a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials. An accurate understanding of its core physical properties is paramount for its effective use in reaction design, purification, formulation, and quality control.
This guide provides a comprehensive overview of the key physical characteristics of 1-(2,5-Difluoropyridin-4-yl)ethanone. It details not only the known and predicted property values but also the rigorous, field-proven experimental methodologies required for their validation. The protocols are designed to be self-validating, ensuring that researchers can confidently reproduce and verify these essential parameters.
Core Physical and Chemical Properties
A summary of the fundamental properties of 1-(2,5-Difluoropyridin-4-yl)ethanone is presented below. These values form the baseline for handling, experimental design, and characterization.
| Property | Value / Description | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₇H₅F₂NO | [1] |
| Molecular Weight | 157.12 g/mol | [2] |
| Monoisotopic Mass | 157.03392 Da | |
| CAS Number | 1779855-80-9 | [3] |
| Predicted Physical State | Colorless to light yellow liquid or solid at room temperature. | [4] |
| Predicted Solubility | Likely soluble in common organic solvents. | [4] |
Melting Point Determination
Scientific Rationale
The melting point is a fundamental thermal property used to identify a compound and assess its purity. A pure crystalline solid typically exhibits a sharp, well-defined melting point, melting over a narrow range of 1-2°C.[5][6] The presence of impurities disrupts the crystal lattice, which generally causes a depression of the melting point and a broadening of the melting range.[6][7] Therefore, an accurate determination of the melting range is a critical first step in sample characterization.
Experimental Protocol: Capillary Method
This protocol describes the determination of the melting range using a standard melting point apparatus (e.g., Mel-Temp) or a Thiele tube.
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Sample Preparation: Place a small amount of the compound onto a clean, dry watch glass. Finely crush the solid into a powder using a spatula.
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Capillary Loading: Push the open end of a melting point capillary tube into the powdered sample. A small amount of sample (1-2 mg) will be forced into the tube.[8]
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Sample Packing: Invert the capillary tube and gently tap its sealed bottom on a hard surface to pack the sample down. Alternatively, drop the capillary tube through a long, vertical glass tube to achieve tight packing.[8] The final packed sample height should be 2-3 mm.[5]
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Initial (Rapid) Determination: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10°C/minute) to establish a rough estimate.[8][9] This prevents prolonged experiment times. A fresh sample must be used for the accurate determination.[9]
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Accurate Determination:
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Place a new, properly loaded capillary tube into the heating block of the apparatus.
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Heat rapidly to approximately 20°C below the estimated melting point found in the previous step.[9]
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Reduce the heating rate to 1-2°C per minute.[8] This slow rate is crucial to ensure thermal equilibrium between the sample, the thermometer, and the heating block, preventing thermal lag and inaccurate readings.[8]
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-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the range).[5]
Workflow for Melting Point Determination
Caption: Workflow for micro-boiling point determination.
Solubility Profile
Scientific Rationale
Determining a compound's solubility provides critical information about its polarity and the functional groups it contains. [10]This knowledge is essential for selecting appropriate solvents for chemical reactions, purification (e.g., recrystallization), and formulation in drug development. [11][12]A systematic approach, testing solubility in a sequence of solvents with different properties (polar, nonpolar, acidic, basic), allows for a logical classification of the unknown compound.
Experimental Protocol: Qualitative Solubility Testing
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General Procedure: In a small test tube, add ~25 mg of the solid compound or ~0.05 mL of the liquid. Add 0.75 mL of the chosen solvent in three small portions, shaking vigorously after each addition. [10]A compound is considered "soluble" if it dissolves completely.
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Solvent Sequence:
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Step 1: Water (H₂O). If soluble, the compound is likely a low-molecular-weight polar substance. Test its pH with litmus paper to check for acidic or basic properties. [10] * Step 2: Diethyl Ether (Et₂O). If the compound is water-soluble, test its solubility in ether. If it is soluble in both, it likely has a low molecular weight and contains a polar functional group.
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Step 3: 5% Sodium Hydroxide (NaOH). If insoluble in water, test in 5% NaOH. Solubility indicates an acidic functional group, such as a phenol or carboxylic acid.
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Step 4: 5% Sodium Bicarbonate (NaHCO₃). If soluble in NaOH, test in 5% NaHCO₃. Solubility here indicates a strong acid (like a carboxylic acid), while insolubility suggests a weak acid (like a phenol). [10] * Step 5: 5% Hydrochloric Acid (HCl). If insoluble in water and NaOH, test in 5% HCl. Solubility indicates the presence of a basic functional group, such as an amine.
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Step 6: Concentrated Sulfuric Acid (H₂SO₄). If the compound is insoluble in all previous solvents, test its solubility in cold, concentrated H₂SO₄. Solubility (often with a color change) suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or an unsaturated hydrocarbon.
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Logical Flow for Solubility Classification
Caption: Decision tree for qualitative solubility analysis.
Predicted Spectroscopic Characteristics
| Spectroscopy | Predicted Feature | Rationale / Comments |
| ¹H NMR | δ ~2.6 ppm (s, 3H)δ ~7.5-8.5 ppm (m, 2H) | -COCH₃: The acetyl methyl protons appear as a singlet in a typical downfield region for ketones.Aromatic Protons: The two protons on the pyridine ring will appear in the aromatic region. Their signals will likely be complex multiplets due to coupling with each other and with the two fluorine atoms. |
| ¹³C NMR | δ ~190-200 ppmδ ~140-160 ppm (d)δ ~110-130 ppm (d)δ ~25-30 ppm | C=O: Carbonyl carbon signal is characteristic and appears far downfield.C-F: Carbons directly bonded to fluorine will appear as doublets due to strong one-bond ¹³C-¹⁹F coupling.Aromatic C-H: Other aromatic carbons will also show coupling to fluorine, though weaker.-CH₃: The methyl carbon signal appears upfield. |
| IR Spectroscopy | ~1700 cm⁻¹ (strong)~1100-1300 cm⁻¹ (strong)~1400-1600 cm⁻¹ (medium)~3000-3100 cm⁻¹ (weak) | C=O Stretch: Strong, sharp absorption characteristic of a ketone.C-F Stretch: Strong absorptions typical for aryl fluorides.C=C/C=N Stretch: Aromatic ring stretching vibrations.Aromatic C-H Stretch: Weak absorptions appearing just above 3000 cm⁻¹. [15] |
| Mass Spectrometry | m/z = 157 (M⁺) | The molecular ion peak corresponding to the monoisotopic mass of the compound. Fragmentation patterns would likely involve the loss of the acetyl group. |
Handling and Safety
While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally similar fluoro-aromatic ketones provides a strong basis for safe handling protocols.
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General Hazards: Compounds of this class are often classified as irritants. They may cause skin and serious eye irritation. [16]They may also be harmful if swallowed and may cause respiratory irritation. [17][18]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash-proof safety glasses or goggles, and a lab coat. [19]* Handling: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. [18]Keep away from open flames and sources of ignition. [16]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [18][19]* First Aid:
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Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. [16][19] * Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [18] * Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention. [16] * Inhalation: Move the person to fresh air. If breathing is difficult, get medical attention. [16] This guide is intended for use by qualified professionals and is based on currently available information and established scientific principles. Always consult a comprehensive, substance-specific Safety Data Sheet when available and follow all institutional safety protocols.
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References
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1-(2,5-Difluoropyridin-3-yl)ethanone. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
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Solubility Determination by Evaporation Method | Experimental Demonstration | Physical Pharmaceutics. (2023, September 22). YouTube. Retrieved February 19, 2026, from [Link]
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1-(2,5-difluoropyridin-4-yl)ethan-1-one. (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]
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1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
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Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (n.d.). International Journal of Research Culture Society. Retrieved February 19, 2026, from [Link]
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